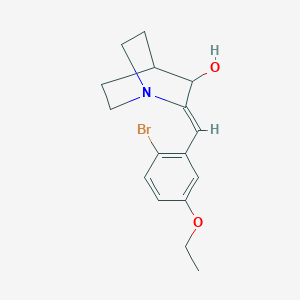![molecular formula C16H16ClNO2 B5402473 3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5402473.png)
3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide, also known as 4'-methoxy-3-chloroacetanilide, is a chemical compound that belongs to the class of acetanilide derivatives. It has been extensively studied in scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are molecules that play a crucial role in the regulation of inflammation, pain, and fever. By inhibiting the COX enzyme, 3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a key role in the inflammatory response. It has also been shown to inhibit the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide in lab experiments is its ability to selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins in response to inflammation. This makes it a potentially useful tool for studying the role of COX-2 in various disease processes. However, one limitation of using this compound is its relatively low potency compared to other COX-2 inhibitors, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving 3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another potential direction is the investigation of the compound's effects on other biological pathways, such as the regulation of cell proliferation and apoptosis. Additionally, further studies are needed to determine the potential clinical applications of this compound in the treatment of various medical conditions.
Synthesis Methods
The synthesis of 3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide involves the reaction of 4-methoxyphenethylamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide has been studied for its potential use as a drug candidate for the treatment of various medical conditions. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11(12-6-8-15(20-2)9-7-12)18-16(19)13-4-3-5-14(17)10-13/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTZPVVZNOBXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5402394.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5402408.png)
![N-benzyl-N'-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}sulfamide](/img/structure/B5402423.png)



![2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol](/img/structure/B5402460.png)
![3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5402467.png)



![2-(methoxymethyl)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5402486.png)
![2-chloro-4-fluoro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5402494.png)